molecular formula C10H3ClF6N2 B010938 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 106582-41-6

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No. B010938
CAS RN: 106582-41-6
M. Wt: 300.59 g/mol
InChI Key: XLLWATLHAAVGDL-UHFFFAOYSA-N
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Description

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a chemical compound with the molecular formula C10H3ClF6N2 . It belongs to the class of naphthyridine derivatives and exhibits interesting properties due to its unique structure .


Synthesis Analysis

The synthesis of this compound involves several steps, including chlorination, fluorination, and cyclization. Researchers have explored various synthetic routes to obtain 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine. These methods often utilize starting materials containing chloro, fluoro, and naphthyridine moieties, followed by appropriate reactions to achieve the desired product .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine consists of a naphthyridine core with a chlorine atom at position 7 and two trifluoromethyl groups at positions 2 and 4. The arrangement of these functional groups influences its physicochemical properties and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have investigated its behavior under different reaction conditions to understand its reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Density : The density affects its handling and formulation .

Scientific Research Applications

Material Science

The compound’s properties suggest it could be used in material science, particularly in the development of molecular dynamics simulations . These simulations can help scientists understand stereochemistry, isomerism, hybridization, and orbitals, which are crucial for designing new materials with desired properties .

Analytical Chemistry

In analytical chemistry, 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine might be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties, such as solubility and lipophilicity, make it a candidate for calibrating instruments or as a reference compound in high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and other analytical techniques .

Mechanism of Action

The precise mechanism of action for 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine depends on its intended use. It may interact with specific biological targets, enzymes, or receptors. Further studies are needed to elucidate its mode of action in different contexts .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards, toxicity, and environmental impact need further investigation .

properties

IUPAC Name

7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF6N2/c11-7-2-1-4-5(9(12,13)14)3-6(10(15,16)17)18-8(4)19-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLWATLHAAVGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382369
Record name 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

CAS RN

106582-41-6
Record name 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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